molecular formula C9H9N3 B075358 1-Phenyl-1H-pyrazol-4-amine CAS No. 1128-53-6

1-Phenyl-1H-pyrazol-4-amine

Cat. No. B075358
CAS RN: 1128-53-6
M. Wt: 159.19 g/mol
InChI Key: ZISOEBMQOZOEOG-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-4-amine is a molecule of significant interest in the field of organic chemistry and materials science. It is known for its reactivity and potential applications in various fields, although specific applications related to drug use and dosage are excluded from this discussion.

Synthesis Analysis

The synthesis of 1-Phenyl-1H-pyrazol-4-amine and related compounds often involves multicomponent reactions and can be achieved under different conditions like solvent-free environments or using specific catalysts. For instance, a synthesis method involving a one-pot condensation reaction in water using diammonium hydrogen phosphate as a catalyst has been reported (Wu, Dong, Yang, & Yan, 2010).

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-pyrazol-4-amine derivatives has been studied through various techniques like X-ray diffraction, spectroscopic analysis (FT-IR, UV-Vis, NMR), and density functional theory (DFT) calculations. These studies often reveal details about the molecule's stability, intramolecular charge transfer, and other structural aspects (Tamer et al., 2016).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, forming different derivatives and complexes. Reactions like the Suzuki–Miyaura cross-coupling and other condensation reactions are common. These reactions often result in compounds with interesting properties, like potential nonlinear optical properties (Olguín & Brooker, 2011).

Physical Properties Analysis

The physical properties of 1-Phenyl-1H-pyrazol-4-amine derivatives, such as melting points, crystallization behaviors, and solubility, can vary significantly based on the specific structure and substituents of the derivative. Some studies have investigated these properties using techniques like polarized optical microscopy and melting point analysis (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties like HOMO-LUMO gaps, are crucial for understanding the behavior of 1-Phenyl-1H-pyrazol-4-amine in various chemical environments. Studies often utilize computational methods like DFT to analyze these properties (Shukla, Yadava, & Roychoudhury, 2015).

Scientific Research Applications

  • Synthesis of Heterocyclic Ketene Aminal Derivatives : A method for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals (HKAs) using 1-phenyl-1H-pyrazol-4-amine was developed. This approach is efficient, environmentally friendly, and suitable for large-scale synthesis. These compounds show promise in drug discovery (Yu et al., 2013).

  • Synthesis of Azo Schiff Bases : 1-Phenyl-1H-pyrazol-4-amine was used to synthesize new azo Schiff bases with potential applications in spectroscopic and theoretical investigations. These compounds' properties vary based on different solvents and pH values, which could be beneficial for various applications (Özkınalı et al., 2018).

  • Understanding Reductive Cyclization in Pyrazole Derivatives : Studies on pyrazole derivatives, including 1-Phenyl-1H-pyrazol-4-amine, helped understand the impact of intramolecular hydrogen bonding on their reactivity, which is crucial for designing efficient synthetic pathways (Szlachcic et al., 2020).

  • Synthesis of Biologically Active Naphthyl Derivatives : 1-Phenyl-1H-pyrazol-4-amine was used to synthesize biologically active pyrazole clubbed imino naphthyl derivatives, showing promise in antibacterial, antifungal, and antituberculosis studies. Molecular docking studies support their potential biological activities (Sandhya et al., 2021).

  • One-Pot Synthesis of Novel 1H-furo[2,3-c]pyrazole-4-amine Derivatives : This compound was synthesized using a catalyst-free, environmentally friendly protocol. It has potential applications in pharmaceutical and chemical industries due to its high yield and good purity (Noruzian et al., 2019).

  • Synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides : These derivatives exhibit anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, highlighting their potential in medicinal applications (Menozzi et al., 1993).

  • Theoretical Analysis of Pyrazolo[3,4-d]pyrimidin-4-amines : Theoretical explorations of 1-phenyl-1H-pyrazol-4-amine derivatives provided insights into their molecular structure and vibrational frequencies, which are crucial for understanding their reactivity and potential applications (Shukla et al., 2015).

Safety And Hazards

The safety information for 1-Phenyl-1H-pyrazol-4-amine indicates that it is harmful. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into the development of new synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-phenylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISOEBMQOZOEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150178
Record name Pyrazole, 4-amino-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazol-4-amine

CAS RN

1128-53-6
Record name 1-Phenyl-1H-pyrazol-4-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-1-phenyl-
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Record name Pyrazole, 4-amino-1-phenyl-
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Record name 1-phenyl-1H-pyrazol-4-amine
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Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-1-phenyl-1H-pyrazole (440 mg, 2.32 mmol) and SnCl2 dihydrate (2.18 g, 9.66 mmol) in EtOAc (15 mL) was stirred at 80 C for 3 h. Aqueous 1N NaOH was added to bring pH to 12. The mixture was filtered through celite. The organic phase was separated, dried over Na2SO4, concentrated in vacuo. The residue was purified by HPLC to give 1-phenyl-1H-pyrazol-4-amine as a solid (173 mg).
Quantity
440 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10% Pd/C (25 mg) was added to a stirred solution of 4-nitro-1-phenyl-1H-pyrazole (240 mg, 1.2 mmol) in a mixture of MeOH (2.5 mL) and EtOAc (2.5 mL) and stirred under H2 atmosphere overnight. The reaction mixture was filtered through celite and the filtrate so obtained was concentrated under reduced pressure to afford 140 mg (69365% Yield) of 4-amino-1-phenyl-1H-pyrazole.
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-nitro-1-phenyl-1H-pyrazole (440 mg, 2.32 mmol) and SNCl2 dihydrate (2.18 g, 9.66 mmol) in EtOAc (15 mL) was stirred at 80 C for 3 h. Aqueous 1N NaOH was added to bring pH to 12. The mixture was filtered through celite. The organic phase was separated, dried over Na2SO4, concentrated in vacuo. The residue was purified by HPLC to give 1-phenyl-1H-pyrazol-4-amine as a solid (173 mg).
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
A Korzański, P Wagner, M Kubicki - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the crystal structure of the title compound, C9H8ClN3, amino–pyrazole N—H⋯N hydrogen bonds connect the molecules along the [010] direction; the chains interact with each other …
Number of citations: 14 scripts.iucr.org
MP Veloso, NC Romeiro, GMS Silva, HDM Alves… - Chirality, 2012 - Wiley Online Library
… This work describes the atropisomeric relationships of 3-methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine (2d), which belongs to series 4-aminobipyrazole …
Number of citations: 2 onlinelibrary.wiley.com
LJ Chambers, AJ Stevens, AP Moses, AD Michel… - Bioorganic & Medicinal …, 2010 - Elsevier
… Compound 14 was prepared from commercial 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. Compound 15 was prepared via cyclodehydration of an intermediate hydrazide. …
Number of citations: 44 www.sciencedirect.com
G Arora, Gagandeep, A Behura, TP Gosain… - Frontiers in …, 2020 - frontiersin.org
… (A) The schematic for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. The nitroso group of the parent compound was reduced by catalytic hydrogenation and the desired …
Number of citations: 20 www.frontiersin.org
HAK Abd El-Aal - Chemistry of Heterocyclic Compounds, 2020 - Springer
Efficient and concise synthetic protocol to benzo- and pyrazolo-fused medium-sized N,S-heterocycles (eg,. thiazocinones, thiazoninones, thiazecinones, thiecinones, and thioninones) …
Number of citations: 3 link.springer.com
HAK Abd El-Aal, AA Khalaf - Chemistry of Heterocyclic Compounds, 2019 - Springer
… Acid 8 was then subjected to the Schmidt reaction 34 by treating with NaN 3 in H 2 SO 4 , and 1-phenyl-1H-pyrazol-4-amine 7a was obtained in high yield. The second pathway …
Number of citations: 3 link.springer.com
HAK Abd El-Aal - Australian Journal of Chemistry, 2023 - CSIRO Publishing
… and the moist residue was purified by flash column chromatography (basic alumina, DCM/n-hexane, 2:8) to give (2 g, 72%) of pure 3-(naphthalen-7-yl)-1-phenyl-1H-pyrazol-4-amine (4) …
Number of citations: 0 www.publish.csiro.au
MK Purohit, SK Chakka, I Scovell, A Neschadim… - Bioorganic & Medicinal …, 2014 - Elsevier
Idiopathic or immune thrombocytopenia (ITP) is a serious clinical disorder involving the destruction of platelets by macrophages. Small molecule therapeutics are highly sought after to …
Number of citations: 26 www.sciencedirect.com
W Dai, S Samanta, D Xue, EM Petrunak… - Journal of medicinal …, 2019 - ACS Publications
Using reported glutathione S-transferase omega 1 (GSTO1-1) cocrystal structures, we designed and synthesized acrylamide-containing compounds that covalently bind to Cys32 on the …
Number of citations: 16 pubs.acs.org
DJ Bernhardson, DW Widlicka… - … Process Research & …, 2019 - ACS Publications
A family of 6-hydroxypicolinamide ligands have been identified as effective supporting ligands for Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary …
Number of citations: 28 pubs.acs.org

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